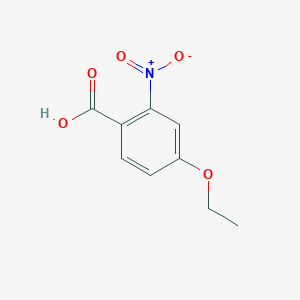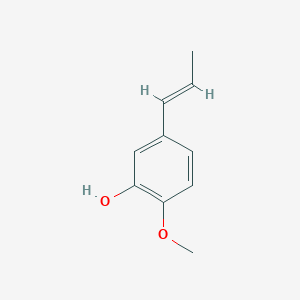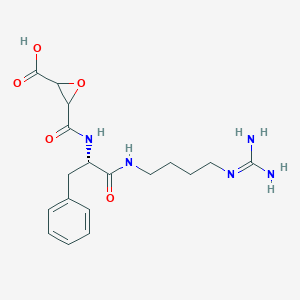
2-Heptylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptylbutane-1,4-diol (HB) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HB is a chiral molecule that exists in two enantiomeric forms, with the (R)-enantiomer being the most biologically active. In
Mechanism of Action
The mechanism of action of 2-Heptylbutane-1,4-diol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, 2-Heptylbutane-1,4-diol has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses. 2-Heptylbutane-1,4-diol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
2-Heptylbutane-1,4-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Heptylbutane-1,4-diol can inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. 2-Heptylbutane-1,4-diol has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory properties. In animal studies, 2-Heptylbutane-1,4-diol has been shown to have neuroprotective effects, reducing the loss of dopaminergic neurons in a mouse model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Heptylbutane-1,4-diol in lab experiments is its potential as a versatile tool for modulating various signaling pathways in cells. However, one limitation of using 2-Heptylbutane-1,4-diol is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings. Additionally, the synthesis of 2-Heptylbutane-1,4-diol can be complex and time-consuming, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 2-Heptylbutane-1,4-diol. One area of interest is the development of more efficient and scalable synthesis methods for 2-Heptylbutane-1,4-diol, which could facilitate its use in a wider range of applications. Another area of interest is the further investigation of 2-Heptylbutane-1,4-diol's potential as a treatment for neurological disorders, as well as its potential as a pesticide or alternative to traditional antibiotics. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-Heptylbutane-1,4-diol and its effects on various signaling pathways in cells.
Synthesis Methods
The synthesis of 2-Heptylbutane-1,4-diol involves a multi-step process, starting with the reaction of heptanal with formaldehyde to form 2-heptyl-2-methylpropanal. This intermediate is then reacted with nitromethane to form the corresponding nitroalkane, which is subsequently reduced to the amine using sodium borohydride. The final step involves the selective reduction of the amine to the alcohol using lithium aluminum hydride.
Scientific Research Applications
2-Heptylbutane-1,4-diol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Heptylbutane-1,4-diol has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, 2-Heptylbutane-1,4-diol has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Heptylbutane-1,4-diol has been investigated as a potential monomer for the synthesis of biodegradable polymers.
properties
CAS RN |
100536-95-6 |
|---|---|
Product Name |
2-Heptylbutane-1,4-diol |
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2-heptylbutane-1,4-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-11(10-13)8-9-12/h11-13H,2-10H2,1H3 |
InChI Key |
UWIHDVYPIGJDKC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCO)CO |
Canonical SMILES |
CCCCCCCC(CCO)CO |
synonyms |
2-Heptyl-1,4-butanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)


